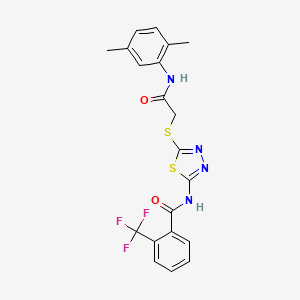

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a trifluoromethyl-substituted benzamide core and a 2,5-dimethylphenylaminoethylthio side chain. Its synthesis likely follows established protocols for thiadiazole derivatives, involving sequential nucleophilic substitutions and cyclization reactions (e.g., coupling of thiosemicarbazide intermediates with α-halogenated ketones or benzoyl chlorides) . Key structural motifs include:

- 1,3,4-Thiadiazole ring: Imparts metabolic stability and π-stacking interactions.

- 2,5-Dimethylphenyl group: May influence steric and electronic properties, modulating selectivity in biological systems.

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2S2/c1-11-7-8-12(2)15(9-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-5-3-4-6-14(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQAIJXJNZMLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activities, including antimicrobial, anticancer, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features:

- Thiadiazole ring : Known for diverse biological activities.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Dimethylphenyl moiety : Contributes to its pharmacological properties.

The molecular formula is , with a molar mass of 428.53 g/mol .

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | 32.6 | Itraconazole (47.5) |

| Escherichia coli (Gram-negative) | 40.0 | Streptomycin (50.0) |

This compound's efficacy against multidrug-resistant strains has been highlighted in various studies, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. Preliminary studies on this compound indicate it may possess anticancer properties.

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| A549 Lung Carcinoma | 15.0 | |

| MDA-MB-231 Breast Cancer | 3.3 | |

| Jurkat E6.1 T-cell Leukemia | 25.0 |

These findings suggest that the compound could be effective against various cancer types by targeting specific cellular pathways involved in tumor growth.

The mechanism of action for this compound involves interaction with biological targets such as enzymes and receptors crucial for cell proliferation and survival. The presence of the thiadiazole ring is believed to facilitate these interactions through hydrogen bonding and π-cation interactions within target proteins .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains and found it exhibited superior activity compared to traditional antibiotics . The compound was particularly effective against resistant strains of Staphylococcus aureus.

- Anticancer Properties : In vitro studies demonstrated that the compound inhibited cell growth in several cancer cell lines more effectively than standard chemotherapy agents like cisplatin . This suggests its potential role in developing new cancer therapies.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the thiadiazole structure exhibit promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines:

| Compound Type | Cell Line Tested | IC50 Value (μg/mL) |

|---|---|---|

| Thiadiazole Derivative | HCT116 (Colon Cancer) | 3.29 |

| Thiadiazole Derivative | H460 (Lung Cancer) | 10.0 |

| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 |

These findings suggest that N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide may similarly inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiadiazole ring.

- Introduction of the thioether group.

- Amide bond formation with the trifluoromethyl benzamide.

Careful control of reaction conditions is essential to achieve high yields and purity.

Structural Analysis

The molecular structure of this compound reveals several functional groups that contribute to its reactivity and biological activity:

- Thiadiazole Ring : Known for its pharmacological properties.

- Amide Group : Contributes to solubility and membrane permeability.

- Trifluoromethyl Group : Enhances biological activity through increased lipophilicity.

In vitro Studies

In vitro studies have demonstrated the compound's potential in modulating cancer cell growth. For example:

- The compound was tested against various human cancer cell lines, showing significant inhibition at low concentrations.

Case Studies

Several studies have documented the effects of similar thiadiazole derivatives on cancer cells:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Structural and Electronic Differences

- Trifluoromethyl vs.

- Side Chain Variations: The 2,5-dimethylphenyl-thioethylamino chain offers steric bulk distinct from piperidinyl () or trichloroethyl () groups, which may alter receptor-binding kinetics.

- Core Heterocycle : 1,3,4-Thiadiazole (target) vs. 1,3-thiazole (): Thiadiazole’s additional nitrogen atom increases polarity and hydrogen-bonding capacity .

Pharmacological Implications

- Acetylcholinesterase Inhibition : Piperidinyl analogs () show sub-micromolar activity, suggesting the target’s dimethylphenyl group could modulate similar enzyme interactions .

- Cytotoxicity : Thioether linkages (common in all compounds) are associated with redox modulation, a trait exploited in anticancer agents .

Spectroscopic Characterization

- IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in thiadiazole-thiones () vs. its presence in benzamide derivatives confirms successful cyclization .

- ¹H-NMR : Aromatic protons in the target compound (δ 7.5–8.5) align with ’s benzamide signals, while methyl groups (δ 2.3–2.6) distinguish it from halogenated analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of intermediates such as N-substituted thioamides. Key steps include:

- Cyclization in acidic media : Using concentrated sulfuric acid for 24 hours at 293–298 K to form the 1,3,4-thiadiazole core (yield: 97.4%) .

- Microwave-assisted synthesis : Reduces reaction time and improves purity compared to conventional heating (e.g., reflux in ethanol for 3 hours) .

- Solvent selection : Polar aprotic solvents like DMF facilitate cyclization, while acetonitrile is optimal for initial coupling reactions . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., iodine and triethylamine for sulfur elimination) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR spectroscopy : Use ¹H and ¹³C NMR (400 MHz) to confirm substituent positions and amide bond formation. For example, δ = 1.91 ppm (s, 3H, CH3) and δ = 10.22 ppm (s, 1H, NH) in ¹H NMR .

- IR spectroscopy : Identify functional groups (e.g., νmax = 1670 cm⁻¹ for C=O stretching in acetamide) .

- Mass spectrometry : Confirm molecular weight via FAB-MS (e.g., m/z = 384 [M+H]+) .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N–H···N bonds) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions may arise from substituent-dependent activity or assay conditions. Methodological strategies include:

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., trifluoromethyl vs. methyl groups) to isolate pharmacophoric motifs .

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control pH levels, as activity can vary with protonation states (e.g., pH-dependent antimicrobial effects) .

- Computational modeling : Perform docking studies to predict binding affinities for target enzymes (e.g., PFOR inhibition in anaerobic organisms) .

Q. What strategies are effective for isolating and characterizing reactive intermediates during synthesis?

- Co-crystallization : Isolate intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) by precipitating co-crystals from reaction mixtures .

- Chromatographic purification : Use silica gel columns with chloroform:acetone (3:1) eluent to separate intermediates .

- In situ monitoring : Track reaction progress via FTIR or Raman spectroscopy to detect transient species (e.g., sulfur elimination during cyclization) .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .

- Molecular docking : Simulate interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to identify key binding residues (e.g., hydrogen bonding with amide anions) .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on binding kinetics) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

- Cell line selection : Use cancer lines (e.g., MCF-7, A549) and non-cancerous controls (e.g., HEK293) .

- Dose ranges : Test concentrations from 1 μM to 100 μM, with triplicates per dose .

- Endpoint assays : Combine MTT for viability with flow cytometry to differentiate apoptosis/necrosis .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. What approaches validate the environmental stability of this compound in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.